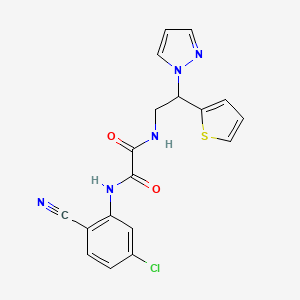

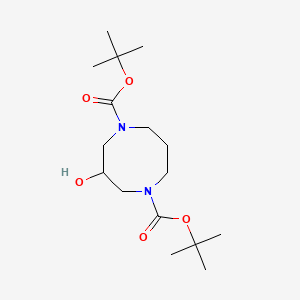

![molecular formula C7H15NO B2512113 [(2R,5R)-5-Ethyloxolan-2-yl]methanamine CAS No. 2445749-94-8](/img/structure/B2512113.png)

[(2R,5R)-5-Ethyloxolan-2-yl]methanamine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

[(2R,5R)-5-Ethyloxolan-2-yl]methanamine, also known as (R,R)-Fencamfamine, is a psychoactive drug that belongs to the amphetamine family. It is a stimulant that has been used as a cognitive enhancer and for the treatment of attention deficit hyperactivity disorder (ADHD).

Aplicaciones Científicas De Investigación

Biased Agonists for Serotonin Receptors : Research has shown that derivatives of methanamine, such as 1-(1-benzoylpiperidin-4-yl)methanamine, can act as biased agonists for serotonin 5-HT1A receptors. These compounds have been found to selectively target different signaling pathways in the brain, potentially leading to distinct therapeutic profiles for central nervous system disorders with reduced side effects (Sniecikowska et al., 2020).

Antidepressant-like Activity : Another study on similar derivatives demonstrated robust antidepressant-like activity in animal models. The compounds showed high selectivity and promising pharmacokinetic profiles, suggesting potential as antidepressant drug candidates (Sniecikowska et al., 2019).

Cancer Treatment Applications : Methanamine-based compounds have been explored for their potential in treating cancer. For instance, certain derivatives have shown in vitro antitumor activity against various human cancer cell lines, demonstrating their potential as novel therapeutic agents (Károlyi et al., 2012).

Antibacterial and Antifungal Activities : New derivatives of methanamine have been synthesized and evaluated for their antibacterial and antifungal activities. Some compounds displayed moderate to very good activities against pathogenic strains, comparable to first-line drugs (Thomas et al., 2010).

Treatment of Bone Disorders : Research into methanamine derivatives has led to the discovery of compounds targeting the Wnt beta-catenin cellular messaging system. These compounds have shown promise in increasing the trabecular bone formation rate, potentially beneficial for treating bone disorders (Pelletier et al., 2009).

Neuroprotective Effects : Studies have also explored the neuroprotective effects of methanamine derivatives. For instance, (-)-huperzine A, a derivative, was found to have greater efficacy in improving scopolamine-induced memory deficits in rats compared to other acetylcholinesterase inhibitors (Wang & Tang, 1998).

Mecanismo De Acción

Safety and Hazards

Propiedades

IUPAC Name |

[(2R,5R)-5-ethyloxolan-2-yl]methanamine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO/c1-2-6-3-4-7(5-8)9-6/h6-7H,2-5,8H2,1H3/t6-,7-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMTBEYHJVMAIAR-RNFRBKRXSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CCC(O1)CN |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H]1CC[C@@H](O1)CN |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

129.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

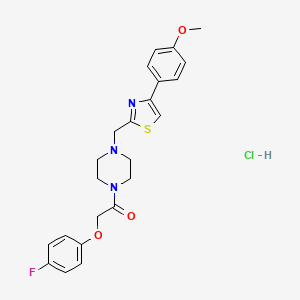

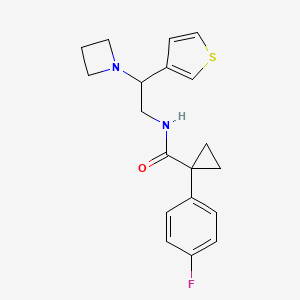

![N1-(2-ethoxyphenyl)-N2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide](/img/structure/B2512035.png)

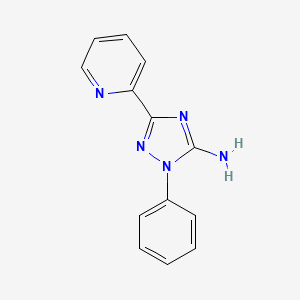

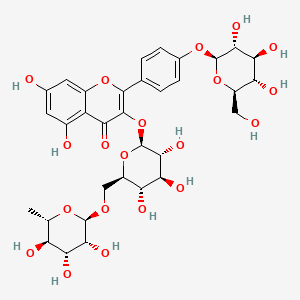

![N-(benzo[d][1,3]dioxol-5-yl)-2-((5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2512039.png)

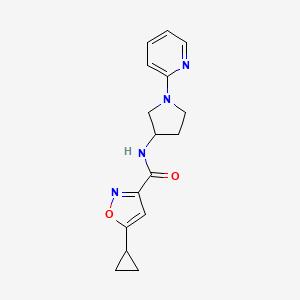

![N-(2-bromophenyl)-2-[7-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-6,8-dioxo-7,8-dihydro[1,3]dioxolo[4,5-g]quinazolin-5(6H)-yl]acetamide](/img/no-structure.png)

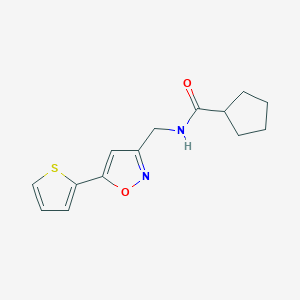

![4-[(3-Chlorobenzyl)thio]-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazine](/img/structure/B2512047.png)

![2-[2-(3,5-Dimethylpyrazol-1-yl)ethyl]-6-[[3-(trifluoromethyl)phenyl]methyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-one](/img/structure/B2512048.png)